molecular formula C20H20N2O4 B2688611 5-Ethoxy-2-[5-(2-ethoxyphenoxy)pyrimidin-4-yl]phenol CAS No. 877794-79-1

5-Ethoxy-2-[5-(2-ethoxyphenoxy)pyrimidin-4-yl]phenol

Cat. No.: B2688611
CAS No.: 877794-79-1
M. Wt: 352.39
InChI Key: FBCYFTTVJBOJPJ-UHFFFAOYSA-N
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Description

5-Ethoxy-2-[5-(2-ethoxyphenoxy)pyrimidin-4-yl]phenol is a complex organic compound with the molecular formula C20H20N2O4. This compound is characterized by its unique structure, which includes an ethoxy group attached to a phenol and a pyrimidinyl group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

5-Ethoxy-2-[5-(2-ethoxyphenoxy)pyrimidin-4-yl]phenol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-[5-(2-ethoxyphenoxy)pyrimidin-4-yl]phenol typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrimidinyl group, followed by the introduction of the ethoxyphenoxy group. The final step involves the attachment of the ethoxy group to the phenol ring. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and ensuring the quality of the product.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-[5-(2-ethoxyphenoxy)pyrimidin-4-yl]phenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance the reaction rate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of hydroquinones. Substitution reactions may produce various substituted phenols and pyrimidines.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-[5-(2-ethoxyphenoxy)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol: This compound has a similar structure but with a methoxy group instead of an ethoxy group.

    5-Ethoxy-2-[5-(2-ethoxyphenoxy)pyrimidin-4-yl]phenol: This compound is identical in structure and serves as a reference for comparison.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, as it can interact with molecular targets in ways that similar compounds cannot.

Properties

IUPAC Name

5-ethoxy-2-[5-(2-ethoxyphenoxy)pyrimidin-4-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-3-24-14-9-10-15(16(23)11-14)20-19(12-21-13-22-20)26-18-8-6-5-7-17(18)25-4-2/h5-13,23H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCYFTTVJBOJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC=NC=C2OC3=CC=CC=C3OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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